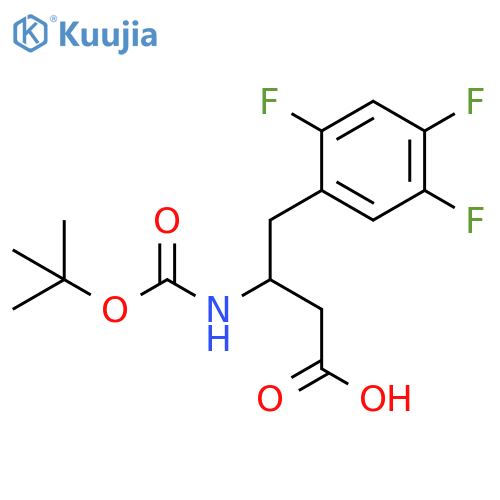

Cas no 1620129-74-9 (3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid)

1620129-74-9 structure

商品名:3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid

CAS番号:1620129-74-9

MF:C15H18F3NO4

メガワット:333.302935123444

MDL:MFCD26227283

CID:4611077

PubChem ID:21911205

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid

- Boc-DL-beta-Homophe(2,4,5-DiF)-OH

- β-?[[(1,?1-?dimethylethoxy)?carbonyl]?amino]?-?2,?4,?5-?trifluoro-Benzenebutanoic acid

- Sitagliptin Impurity 61Q: What is Sitagliptin Impurity 61 Q: What is the CAS Number of Sitagliptin Impurity 61

- 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyricAcid

- 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid

-

- MDL: MFCD26227283

- インチ: 1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)

- InChIKey: TUAXCHGULMWHIO-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CC(NC(OC(C)(C)C)=O)CC1=CC(F)=C(F)C=C1F

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | SY224968-1g |

3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid |

1620129-74-9 | 95% | 1g |

¥6750.00 | 2023-09-15 | |

| Enamine | EN300-1071260-0.1g |

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |

1620129-74-9 | 95% | 0.1g |

$890.0 | 2023-10-28 | |

| Enamine | EN300-1071260-10g |

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |

1620129-74-9 | 95% | 10g |

$8199.0 | 2023-10-28 | |

| Enamine | EN300-1071260-5g |

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |

1620129-74-9 | 95% | 5g |

$4201.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D777930-1g |

3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid |

1620129-74-9 | 95% | 1g |

$870 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583949-1g |

3-((Tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |

1620129-74-9 | 98% | 1g |

¥954 | 2023-04-10 | |

| Enamine | EN300-1071260-0.5g |

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |

1620129-74-9 | 95% | 0.5g |

$971.0 | 2023-10-28 | |

| Enamine | EN300-1071260-0.05g |

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |

1620129-74-9 | 95% | 0.05g |

$850.0 | 2023-10-28 | |

| Enamine | EN300-1071260-1.0g |

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |

1620129-74-9 | 1g |

$1012.0 | 2023-05-25 | ||

| Enamine | EN300-1071260-2.5g |

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |

1620129-74-9 | 95% | 2.5g |

$2126.0 | 2023-10-28 |

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1620129-74-9 (3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量